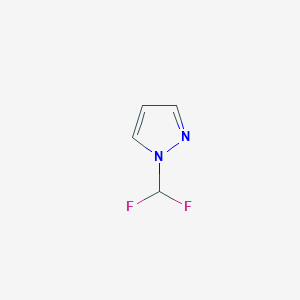

1-(difluoromethyl)-1H-pyrazole

Description

Evolution and Significance of Fluorinated Pyrazoles in Chemical Research

Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal and agricultural chemistry. nih.govglobalresearchonline.net The introduction of fluorine into the pyrazole (B372694) structure has led to a class of compounds known as fluorinated pyrazoles, which have seen a dramatic rise in popularity since the 1990s. nih.gov In fact, over half of all scientific contributions on this topic have been published in the last five years, underscoring their escalating importance. nih.gov

The significance of incorporating fluorine stems from its unique properties. As the most electronegative element, fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are highly desirable in the development of pharmaceuticals and agrochemicals. nih.gov For example, fluorinated pyrazole derivatives have been investigated for a wide range of biological activities, including antifungal, anticancer, and antitubercular properties. nih.govglobalresearchonline.net The 3-trifluoromethylpyrazole structure, in particular, is recognized as a "privileged scaffold" in the creation of various agrochemicals and pharmaceuticals. acs.org

The development of novel synthetic methods has further fueled the exploration of fluorinated pyrazoles. nih.gov Common strategies include the condensation of fluorinated 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. nih.govacs.org This continuous innovation in synthesis allows chemists to create a diverse array of multifunctional, fluorinated pyrazoles for various scientific applications. nih.govacs.org

Academic Relevance of the Difluoromethyl Moiety in Heterocyclic Chemistry

The difluoromethyl (CHF2) group is a key functional group in modern medicinal and materials science due to the distinct properties it imparts to heterocyclic compounds. rsc.orgarkat-usa.org Unlike the more common trifluoromethyl (CF3) group, the CHF2 moiety offers a more nuanced modification of molecular properties. It provides a moderate increase in lipophilicity and can act as a hydrogen bond donor, a characteristic that makes it a potential bioisostere for hydroxyl (OH) or amino (NH2) groups. rsc.orgarkat-usa.orgresearchgate.net

This unique combination of features can significantly enhance a molecule's metabolic stability and bioavailability, crucial parameters in drug design. rsc.orgacs.org The incorporation of the CHF2 group into heterocyclic structures is a strategy employed to optimize the pharmacokinetic profiles of bioactive molecules. acs.org Consequently, a variety of methods for introducing this group, known as difluoromethylation, have been developed, often utilizing radical processes under mild conditions. rsc.orgresearchgate.net

In the context of agrochemicals, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has become an exceptionally important component in a number of commercially successful fungicides. nih.govmdpi.com This highlights the academic and industrial relevance of the difluoromethyl moiety in creating highly effective and specialized heterocyclic compounds. The ability to install this group has been a focus of extensive research, leading to various synthetic strategies for creating halodifluoromethylated heterocyles, which serve as versatile intermediates for further chemical transformations. chim.it

Current Research Landscape Pertaining to 1-(Difluoromethyl)-1H-pyrazole

This compound (C4H4F2N2) is a specific fluorinated heterocycle that serves as a valuable building block in organic synthesis. smolecule.comsmolecule.com Its derivatives are actively being explored for a range of applications in medicinal chemistry, agrochemicals, and materials science. smolecule.comsmolecule.com

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, various amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested for their antifungal properties against numerous phytopathogenic fungi. nih.govnih.govmdpi.com Some of these compounds have demonstrated efficacy comparable or superior to existing commercial fungicides. nih.govmdpi.com

The synthesis of this compound and its substituted analogues is a key area of investigation. Methods have been developed for the N-difluoromethylation of pyrazole precursors, although this can sometimes lead to isomeric mixtures that require careful separation. arkat-usa.org The functionalization of the this compound core at various positions allows for the creation of a library of compounds for structure-activity relationship (SAR) studies. For example, derivatives such as 4-bromo-, 4-iodo-, and 4-formyl-1-(difluoromethyl)-1H-pyrazole are used as intermediates to build more complex molecules. americanelements.comchemscene.com

The structural and electronic properties of this compound make it a target for computational and interaction studies. Understanding how the difluoromethyl group influences the molecule's interaction with biological targets, such as enzymes and receptors, is crucial for rational drug design. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)8-3-1-2-7-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUFLTOWUVCCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413471 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908014-77-7 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Difluoromethyl 1h Pyrazole and Its Derivatives

Direct Difluoromethylation Strategies on Pyrazole (B372694) Rings

Direct introduction of a difluoromethyl group onto a pyrazole nucleus represents an efficient and atom-economical approach. These methods can be further classified into C-H difluoromethylation and metal-catalyzed cross-coupling reactions.

C-H Difluoromethylation Approaches

Direct C-H difluoromethylation involves the activation of a carbon-hydrogen bond on the pyrazole ring and its subsequent reaction with a difluoromethyl source. This strategy is highly desirable as it avoids the need for pre-functionalization of the pyrazole substrate. Research has shown that various reagents and conditions can achieve this transformation. For instance, a simple and efficient protocol for the direct N-difluoromethylation of pyrazoles has been developed using commercially available and easy-to-handle ClCHF₂ as the difluoromethyl source. ijsrem.com This method provides a cost-effective and environmentally benign route to these valuable compounds. ijsrem.com Another approach utilizes diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor under mild conditions to achieve N-difluoromethylation of imidazoles and pyrazoles in high yields. researchgate.net

Metal-Catalyzed Difluoromethylation Reactions

Metal-catalyzed reactions offer a powerful toolkit for the formation of C-CF₂H bonds. Copper and nickel complexes have proven to be particularly effective in mediating the difluoromethylation of pyrazole derivatives.

Copper-catalyzed methods have been extensively explored for the difluoromethylation of aryl and heteroaryl compounds. beilstein-journals.org These reactions often involve the use of a difluoromethylating agent in the presence of a copper catalyst. One notable strategy involves the copper-mediated oxidative C-H difluoromethylation of heteroarenes. beilstein-journals.org Directing groups on the pyrazole ring can significantly enhance the reactivity of aryl bromides and chlorides in copper-catalyzed fluoroalkylation. nih.gov For example, pyrazole-directed fluoroalkylation has been successfully demonstrated. nih.gov The use of well-defined N-heterocyclic carbene (NHC) copper(I) fluoroalkyl complexes, such as (IPr)Cu(CF₂H), has been shown to be effective for the difluoromethylation of aryl halides. nih.gov

| Catalyst/Reagent | Substrate | Key Features | Reference |

| CuI/TMSCF₂H/CsF | Aryl iodides | First direct copper-mediated difluoromethylation. | rsc.org |

| (IPr)Cu(CF₂H) | Aryl halides with directing groups | Enhanced reactivity for aryl bromides and chlorides. | nih.gov |

| Copper complexes | Heteroarenes | Oxidative C-H difluoromethylation. | beilstein-journals.org |

Nickel catalysis has emerged as a valuable alternative for difluoromethylation reactions, often exhibiting high efficiency and good functional group tolerance. researchgate.net Nickel-catalyzed difluoromethylation of aryl halides and triflates has been reported using reagents like [(DMPU)₂Zn(CF₂H)₂]. rsc.org Furthermore, nickel-catalyzed reductive cross-coupling reactions between aryl iodides and difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) have been developed, demonstrating the versatility of nickel catalysts in forming C(sp²)-C(sp²) bonds through selective C(sp²)-S bond cleavage. cas.cn This method has been successfully applied to substrates bearing a pyrazole motif. cas.cn

| Catalyst/Reagent | Substrate | Key Features | Reference |

| NiCl₂/dppp/Zn | Aryl iodides and 2-PySO₂CF₂H | Reductive cross-coupling for biaryl synthesis. | cas.cn |

| Nickel catalyst | Arylboronic acids and BrCF₂H | High efficiency and good functional group tolerance. | researchgate.net |

Copper-Mediated C(sp²)-CF₂H Bond Formation

Cycloaddition Reactions for Pyrazole Ring Formation with Difluoromethyl Moieties

An alternative and powerful strategy for synthesizing difluoromethylated pyrazoles involves the construction of the pyrazole ring itself from precursors already containing the difluoromethyl group. [3+2] Cycloaddition reactions are particularly well-suited for this purpose.

[3+2] Cycloaddition Reactions with Difluoromethyl-Containing Building Blocks

This approach utilizes a three-atom component and a two-atom component that react to form the five-membered pyrazole ring. A key innovation in this area is the development of novel difluoromethyl-containing building blocks. For instance, difluoroacetohydrazonoyl bromides have been synthesized and utilized as effective precursors for difluoromethyl-substituted pyrazoles through their regioselective [3+2] cycloaddition reactions with various dipolarophiles like ynones, alkynoates, and ynamides. acs.orgmdpi.com This method provides a novel and efficient protocol to access a wide range of difluoromethyl-substituted pyrazoles in good to excellent yields. acs.org Similarly, [3+2] cycloaddition of in situ generated CF₂HCHN₂ with electron-deficient alkenes has been used to synthesize CF₂H-pyrazolines, which can be easily oxidized to the corresponding pyrazoles. researchgate.net The reaction of difluoroacetohydrazonoyl bromides with vinyl sulfones also yields 3-difluoromethyl pyrazole compounds with high regioselectivity under mild conditions. jlu.edu.cn

These synthetic methodologies provide a versatile and robust platform for the synthesis of 1-(difluoromethyl)-1H-pyrazole and its derivatives, enabling further exploration of their potential applications in various fields of chemical science.

Synthesis Utilizing Difluoroacetohydrazonoyl Bromides

Researchers have successfully synthesized difluoroacetohydrazonoyl bromides and demonstrated their utility in [3+2] cycloaddition reactions. researchgate.netacs.org These bromides, which are stable in air at room temperature, react with electron-deficient olefins under mild conditions to produce CF2H-substituted pyrazolines and pyrazoles in good yields. researchgate.net This method is characterized by its mild reaction conditions, good regioselectivity, broad substrate scope, and operational simplicity. researchgate.net

A specific protocol involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes, such as ynones, ynamides, and alkynoates. acs.orgnih.gov This reaction proceeds with excellent regioselectivity, affording difluoromethyl-substituted pyrazoles in moderate to good yields. acs.orgnih.gov For instance, the reaction with ynones, alkynoates, and ynamides provides an efficient route to access these valuable compounds. mdpi.com

Table 1: Synthesis of Difluoromethylated Pyrazoles using Difluoroacetohydrazonoyl Bromides

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Difluoroacetohydrazonoyl Bromides | Ynones | Difluoromethyl-substituted pyrazoles | Good | mdpi.com |

| Difluoroacetohydrazonoyl Bromides | Alkynoates | Difluoromethyl-substituted pyrazoles | Good | mdpi.com |

| Difluoroacetohydrazonoyl Bromides | Ynamides | Difluoromethyl-substituted pyrazoles | Good | mdpi.com |

| Difluoroacetohydrazonoyl Bromides | Vinyl Sulfones | 3-Difluoromethyl pyrazole compounds | Good | jlu.edu.cn |

Synthesis via Masked Difluorodiazoethane Reagents

Masked difluorodiazoethane reagents have emerged as valuable precursors for the synthesis of difluoromethyl-containing pyrazoles.

One such reagent is phenylsulfone difluorodiazoethane (PhSO2CF2CHN2), a bench-stable compound that serves as a masked CF2-building block. acs.orgresearchgate.net Its synthetic utility has been demonstrated through a direct and regioselective [3+2] cycloaddition with electron-deficient alkynes and alkenes, leading to the formation of difluoromethyl-substituted pyrazoles in good to high yields under mild conditions. acs.orgresearchgate.net

Another approach involves the ex situ generation of difluorodiazoethane (CF2HCHN2) from difluoromethylamine (CF2HCH2NH2) and tert-butyl nitrite (B80452) (tBuONO) in a two-chamber system. nih.govacs.org This method allows for the subsequent [3+2] cycloaddition/aromatization with nitroolefins in the presence of an O2/AcOH catalyst system, yielding 5-difluoromethyl-3-nitro-1H-pyrazoles. nih.govacs.org The two-chamber setup is crucial to prevent potential side reactions like aza-Michael addition. nih.gov This protocol is effective for a range of aryl, heteroaryl, and alkyl nitroolefins. nih.gov

Cyclocondensation Reactions Involving Difluoromethyl Precursors

Cyclocondensation reactions are a cornerstone in pyrazole synthesis, and this approach has been successfully adapted for the preparation of difluoromethylated analogues.

Condensation of Hydrazine (B178648) Derivatives with Difluoromethyl-Containing 1,3-Dicarbonyl Compounds

The classical Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds, remains a primary and straightforward method for obtaining polysubstituted pyrazoles. mdpi.comnih.govmdpi.com This method can, however, lead to a mixture of regioisomers when unsymmetrical 1,3-diketones and substituted hydrazines are used. mdpi.comnih.gov

In the context of difluoromethylated pyrazoles, a method has been developed starting from 2,2-difluoroacetyl halide. google.com This raw material undergoes an addition reaction with an α,β-unsaturated ester, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid. google.com Subsequent condensation and cyclization of this intermediate with a methylhydrazine aqueous solution in the presence of a catalyst produces 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. google.com

Development of Routes from Acetyl Pyrazole Intermediates

An alternative strategy for the synthesis of key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) utilizes an acetyl pyrazole as a precursor. thieme-connect.com This approach was developed to circumvent the limitations of previous routes that relied on the hydrolysis of a pyrazole ester or nitrile. thieme-connect.com The new route is noted for its quantitative reaction steps and the high purity of the final product. thieme-connect.com A key step in this synthesis is the oxidation of an acetyl pyrazole using sodium hypochlorite (B82951) (NaOCl), a clean reaction that yields DFPA in high purity. thieme-connect.com

Radical Difluoromethylation Pathways

Radical difluoromethylation has become a powerful tool for the direct introduction of the CF2H group into various organic molecules, including pyrazoles. alfa-chemistry.comsmolecule.com These methods often employ radical initiators or photocatalysis to generate difluoromethyl radicals. alfa-chemistry.comsmolecule.com

Visible-light photocatalysis using iridium complexes can generate bromodifluoromethyl radicals from reagents like BrCF₂CO₂Et. smolecule.com These radicals then add to the pyrazole ring, followed by steps to yield the final product. smolecule.com This method is particularly useful for late-stage functionalization. smolecule.com Another approach involves the use of commercially available bromodifluoromethane (B75531) as a source of the CF2H radical, facilitated by a silyl (B83357) radical-mediated halogen abstraction pathway within a dual nickel/photoredox catalytic system. princeton.edu This allows for the difluoromethylation of a wide range of aryl and heteroaryl bromides, including pyrazole derivatives, under mild conditions. princeton.edu Minisci-type radical chemistry is also a viable strategy for the C(sp2)–H difluoromethylation of heteroaromatics. rsc.orgsmolecule.com

Regioselectivity and Stereoselectivity in the Synthesis of Difluoromethylated Pyrazoles

Controlling regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials.

In the synthesis utilizing difluoroacetohydrazonoyl bromides, the [3+2] cycloaddition reactions with ynones, alkynoates, and ynamides exhibit effective regioselectivity. mdpi.comacs.org Similarly, the use of masked difluorodiazoethane reagents, such as phenylsulfone difluorodiazoethane, in [3+2] cycloadditions with electron-deficient alkynes and alkenes also proceeds with high regioselectivity. acs.org

The condensation of hydrazine derivatives with unsymmetrical difluoromethyl-containing 1,3-dicarbonyl compounds can lead to the formation of two regioisomers. nih.govmdpi.com The reaction of methylhydrazine with a difluoromethylated β-ketoester, for instance, can produce both the desired pyrazole and its isomer with the methyl group on the alternative nitrogen atom. wikipedia.org However, specific reaction conditions can favor the formation of one isomer. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, carrying out the condensation in an aprotic dipolar solvent like N,N-dimethylacetamide at room temperature leads to a remarkably regioselective synthesis. mdpi.com

When using substituted hydrazines like methylhydrazine in the reaction with α-perfluoroalkenylated aldehydes, a mixture of regioisomers is often obtained. mdpi.com For example, the reaction with methylhydrazine can yield a 2:1 ratio of the two possible regioisomeric pyrazoles. mdpi.com

Novel Reagents and Building Blocks for Difluoromethylation of Pyrazoles

The introduction of the difluoromethyl (CF₂H) group into pyrazole scaffolds is a significant strategy in medicinal and agrochemical chemistry. This moiety can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or hydroxamic acid groups, thereby modulating properties like metabolic stability and membrane permeability. nih.govnih.govacs.org The development of novel reagents and building blocks has been pivotal in advancing the synthesis of N-difluoromethylated pyrazoles and their derivatives. These modern synthetic tools can be broadly categorized into electrophilic, nucleophilic, and radical difluoromethylating agents, alongside specialized building blocks designed for constructing the pyrazole ring itself with a pre-installed difluoromethyl group. sioc-journal.cnrsc.org

A significant challenge in this field has been the development of bench-stable, efficient, and selective reagents that operate under mild conditions. sioc-journal.cn Historically, methods often relied on gaseous reagents like chlorodifluoromethane (B1668795) (Freon 22), which are now largely avoided, or other precursors such as ClCF₂CO₂Na and TMSCF₂Br that had limited applicability for N-difluoromethylation. chemrxiv.org Recent progress has yielded a diverse toolbox of reagents, enabling direct C-H difluoromethylation, N-difluoromethylation of heterocyclic rings, and the construction of complex difluoromethylated pyrazoles through cycloaddition reactions. nih.govrsc.orgchemrxiv.orgacs.org

Electrophilic Difluoromethylating Reagents

Electrophilic reagents are crucial for transferring a CF₂H moiety to various nucleophiles, including the nitrogen atoms of pyrazoles and imidazoles. sioc-journal.cnacs.org While less developed than their trifluoromethylating counterparts, recent advancements have introduced several effective reagents. acs.org

One notable class of reagents is sulfonium (B1226848) salts. Researchers have developed S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which has proven effective for the N-difluoromethylation of imidazole (B134444) derivatives. acs.orgfigshare.com Another powerful and cost-efficient electrophilic source is the S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salt. acs.org This bench-stable and moisture-tolerant reagent has expanded the toolkit for creating C-CF₂SO₂Ph bonds and has been used with a variety of nucleophiles. acs.org

| Reagent Name | Structure/Formula | Substrate Examples | Key Characteristics |

|---|---|---|---|

| S-(difluoromethyl)diarylsulfonium tetrafluoroborate | [Ar₂S-CF₂H]⁺[BF₄]⁻ | Imidazole derivatives, tertiary amines, phosphines, sulfonic acids | Effective for N-, P-, and S-difluoromethylation but not for phenols or carbon nucleophiles. acs.orgfigshare.com |

| S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salts | [DBT-CF₂SO₂Ph]⁺X⁻ | Anilines, phenols, thiophenols, β-ketoesters | Air- and moisture-tolerant; synthesized on a gram scale. acs.org |

Nucleophilic Difluoromethylating Reagents

Nucleophilic reagents provide a CF₂H anion or its equivalent. (Difluoromethyl)trimethylsilane (TMSCF₂H), often called the Ruppert-Prakash reagent for trifluoromethylation's counterpart, is among the most utilized nucleophilic sources. chinesechemsoc.org Other important reagents include difluoromethyl aryl sulfones (ArSO₂CF₂H) and stable zinc-based reagents like (DMPU)₂Zn(CF₂H)₂. chinesechemsoc.org

A significant development for the N-difluoromethylation of pyrazoles is the use of diethyl (bromodifluoromethyl)phosphonate, BrCF₂PO(OEt)₂. This commercially available and non-ozone-depleting reagent acts as a difluorocarbene precursor. Under mild conditions, it effectively difluoromethylates the nitrogen of (benz)imidazoles and pyrazoles, offering a cost-efficient and environmentally benign pathway to these biologically relevant molecules. researchgate.net The reaction is believed to proceed through the in situ generation of difluorocarbene (:CF₂), which then inserts into the N-H bond of the heterocycle. researchgate.netresearchgate.net

| Reagent Name | Structure/Formula | Substrate Examples | Key Characteristics |

|---|---|---|---|

| (Difluoromethyl)trimethylsilane | (CH₃)₃SiCF₂H | Aryl chlorides/bromides (with Pd catalysis) | Widely used nucleophilic CF₂H source. rsc.orgchinesechemsoc.org |

| Diethyl (bromodifluoromethyl)phosphonate | BrCF₂PO(OEt)₂ | Imidazoles, pyrazoles, (benz)imidazoles | Commercially available, easy to handle, and operates under mild conditions. researchgate.net |

| (DMPU)₂Zn(CF₂H)₂ | (DMPU)₂Zn(CF₂H)₂ | Alkenes | Isolable and user-friendly zinc reagent. chinesechemsoc.orgacs.org |

| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Primary alkyl halides | Functions as a CF₂H⁻ equivalent after deprotonation. tcichemicals.comacs.org |

Radical Difluoromethylating Reagents

Radical-based methods have become increasingly powerful for the direct C–H difluoromethylation of heteroarenes. rsc.org A breakthrough in this area was the invention of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or Baran's reagent). nih.govacs.org This reagent enables a mild, scalable, and direct transfer of a •CF₂H radical to a wide range of nitrogen-containing heteroarenes. nih.govresearchgate.net Studies suggest the •CF₂H radical generated from DFMS has nucleophilic character. nih.govacs.org

Photoredox catalysis has also emerged as a key strategy for generating difluoromethyl radicals under mild conditions. rsc.org For instance, inexpensive difluoroacetic acid can undergo Minisci-type difluoromethylation with various heteroarenes, including pyrazole derivatives, under photocatalytic conditions. rsc.org This approach is particularly valuable for the late-stage functionalization of complex molecules and pharmaceutically relevant scaffolds like pyrimidines and indoles. rsc.org

| Reagent Name/Precursor | Activator/Method | Substrate Examples | Key Characteristics |

|---|---|---|---|

| Zinc difluoromethanesulfinate (DFMS) | Oxidative conditions (e.g., with t-BuOOH) | Nitrogen-containing heteroarenes, conjugated π-systems | Mild, scalable, and operates in open-flask conditions. nih.govacs.org |

| Difluoroacetic Acid | Photoredox Catalysis (Minisci-type) | Pyridines and other heteroarenes | Inexpensive and readily available precursor. rsc.org |

| NaSO₂CF₂H | Photocatalysis with Covalent Organic Frameworks (COFs) | 1-methylquinoxaline, xanthine, uracil | Achieves high yields for C-H difluoromethylation of heterocycles. acs.org |

Difluoromethyl Building Blocks for Cycloaddition Reactions

An alternative and highly efficient strategy for synthesizing difluoromethylated pyrazoles involves using difluoromethyl-containing building blocks in cycloaddition reactions. This approach constructs the pyrazole ring with the CF₂H group already incorporated.

Recently, difluoroacetohydrazonoyl bromides have been introduced as novel and effective difluoromethyl building blocks. acs.orgacs.orgmdpi.com These reagents undergo regioselective [3+2] cycloaddition reactions with various dipolarophiles such as ynones, alkynoates, and ynamides. acs.orgacs.orgnih.gov This method provides a direct and efficient protocol to access a wide range of difluoromethyl-substituted pyrazoles in good to excellent yields, representing a significant advance in the field. acs.orgmdpi.com For example, the reaction of a difluoroacetohydrazonoyl bromide with an alkyne directly furnishes the corresponding 3-(difluoromethyl)- or 5-(difluoromethyl)-pyrazole derivative depending on the regioselectivity of the cycloaddition. acs.orgacs.org

Another building block, phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂), has also been used in [3+2] cycloaddition reactions with alkynes to produce difluoromethylated pyrazoles. acs.org These building-block strategies are powerful because they allow for the rapid assembly of the core heterocyclic structure with the desired fluorinated group in place. acs.orgmdpi.com

| Building Block | Reaction Type | Reaction Partner | Product |

|---|---|---|---|

| Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | Ynones, alkynoates, ynamides | Difluoromethyl-substituted pyrazoles. acs.orgacs.org |

| Phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂) | [3+2] Cycloaddition | Alkynes | Difluoromethylated pyrazoles. acs.org |

Mechanistic Studies of Reactions Involving 1 Difluoromethyl 1h Pyrazole

Reaction Mechanisms in Difluoromethylation Processes

The synthesis of 1-(difluoromethyl)-1H-pyrazole and its derivatives often involves the direct introduction of the CF₂H group onto the pyrazole (B372694) nucleus or a precursor. The mechanisms for these difluoromethylation reactions vary depending on the reagents and substrates employed.

Radical Mechanisms: A prevalent strategy for the difluoromethylation of C(sp²)–H bonds in heteroaromatic compounds like pyrazole is through Minisci-type radical chemistry. smolecule.comsmolecule.comresearchgate.net This approach typically involves the generation of a difluoromethyl radical (•CF₂H), which then attacks the electron-deficient heterocyclic ring. Preliminary mechanistic studies on nickel-catalyzed difluoromethylation of arylboronic acids with BrCF₂H suggest the involvement of a difluoromethyl radical in the reaction. researchgate.net These radical processes are advantageous for their applicability to heteroaromatics, streamlining access to molecules with pharmaceutical relevance. smolecule.com

Nucleophilic and Electrophilic Mechanisms: Difluoromethylation can also proceed through ionic pathways.

Electrophilic Substitution: The N-difluoromethylation of pyrazole can be achieved via electrophilic substitution. This method uses reagents like chlorodifluoromethane (B1668795) (ClCF₂H) or bromodifluoromethane (B75531) (BrCF₂H) under anhydrous conditions, often in the presence of a base like potassium carbonate (K₂CO₃). vulcanchem.com The reaction proceeds through the attack of the pyrazolate anion on the electrophilic difluoromethylating agent.

Nucleophilic Pathways: The generation of a difluoromethyl anion from N-difluoromethylated heterocycles, such as 1-(difluoromethyl)-1H-benzotriazole, has been explored. researchgate.net This anion can then participate in addition reactions. However, a competing pathway is the formation of difluorocarbene, which can be an undesired side reaction. Deuterium-quenching experiments have been used to propose plausible mechanisms for these addition reactions, confirming the formation of the difluoromethyl anion. researchgate.net

Metal-Catalyzed Cross-Coupling: Metal-catalyzed methods are increasingly used for C–CF₂H bond formation. rsc.org Nickel-catalyzed cross-coupling reactions of aryl halides or arylboronic acids with difluoromethylating agents represent an efficient route. rsc.org The proposed mechanism for the reaction with aryl zinc reagents involves transmetallation with a nickel catalyst, yielding a nickel-aryl species. This intermediate then reduces a difluoromethyl source, such as 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, to complete the catalytic cycle. rsc.org

| Difluoromethylation Method | Proposed Mechanism | Key Reagents | Ref. |

| Minisci-type Reaction | Radical addition of •CF₂H to the heteroaromatic ring. | Radical initiators, CF₂H source | smolecule.comresearchgate.net |

| Electrophilic Substitution | Nucleophilic attack of pyrazolate on an electrophilic CF₂H source. | ClCF₂H, BrCF₂H, K₂CO₃ | vulcanchem.com |

| Nickel-Catalyzed Coupling | Oxidative addition, transmetallation, and reductive elimination involving a difluoromethyl radical or related species. | Ni catalyst, Aryl halide/boronic acid, CF₂H source | rsc.org |

Mechanistic Analysis of Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone for synthesizing the five-membered pyrazole ring itself, often with the difluoromethyl group already attached to one of the reactants.

One key pathway is the reaction of a difluoromethyl-substituted three-atom component (like a diazoalkane or nitrile imine) with a dipolarophile (like an alkyne or alkene). growingscience.comresearchgate.net For instance, difluoroacetohydrazonoyl bromides have been utilized as effective precursors for difluoromethylated nitrile imines, which then undergo regioselective [3+2] cycloaddition with various dipolarophiles such as ynones, alkynoates, and ynamides to yield difluoromethyl-substituted pyrazoles. researchgate.netmdpi.com

A detailed mechanistic study using Density Functional Theory (DFT) was performed on the [3+2] cycloaddition of difluoromethyldiazomethane and methyl propynoate (B1239298). growingscience.com The analysis revealed the following:

Mechanism Type: The reaction follows a two-step mechanism. growingscience.com

Regiospecificity: The process is highly regiospecific, which aligns with experimental findings. growingscience.com

Reactant Roles: Conceptual DFT analysis identified difluoromethyldiazomethane as the nucleophile and methyl propynoate as the electrophile. growingscience.com

Reaction Pathway: The study explored four potential cycloaddition pathways, considering the two tautomeric forms of the reactants. The formation of the final pyrazole product results from the transformation of a primary adduct, not from direct cycloaddition. growingscience.com

Electron Localization Function (ELF) analysis further supports a one-step, non-concerted mechanism for this type of cycloaddition. growingscience.com

| Cycloaddition Reactants | Proposed Mechanism | Theoretical Method | Key Findings | Ref. |

| Difluoromethyldiazomethane + Methyl Propynoate | Two-step, one-step non-concerted [3+2] cycloaddition | DFT, MEDT, ELF | Regiospecific; Diazomethane is the nucleophile; Involves transformation of a primary adduct. | growingscience.com |

| Difluoroacetohydrazonoyl Bromides + Alkynes | Regioselective [3+2] cycloaddition | N/A (Synthetic study) | Efficient protocol for accessing difluoromethyl-substituted pyrazoles. | researchgate.netmdpi.com |

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The synthesis of pyrazole derivatives can be governed by either kinetic or thermodynamic control, leading to different products under varying reaction conditions.

In the synthesis of substituted pyrazoles from heteropropargyl precursors, the reaction pathway can be directed. A tandem Michael addition/cyclocondensation with hydrazine (B178648) leads to the 3,5-disubstituted pyrazole product under kinetic control . nih.gov In contrast, allowing the ketoacetylene intermediate to undergo cycloisomerization under different conditions results in the formation of a 2,5-disubstituted furan, which is the thermodynamically favored product. nih.gov This highlights the challenge of avoiding thermodynamically favorable side reactions like acetylene-allene isomerization during pyrazole synthesis. nih.gov

Computational studies on the [3+2] cycloaddition between difluoromethyldiazomethane and methyl propynoate provide further insight into the reaction energetics:

Kinetic vs. Thermodynamic Control: DFT computations demonstrated that the experimentally observed reaction pathway results from the strong dominance of kinetic control over thermodynamic control. researchgate.net

Activation Energies: The free activation energies were calculated for the cycloaddition pathways. For example, the Gibbs free activation energy in various aprotic solvents like DMSO, DCM, and THF was found to be in the range of 27-29 kcal/mol. growingscience.com

Solvent Effects: The choice of solvent influences the reaction rate. In a study of polar aprotic solvents, DMSO was found to be the most efficient solvent for the cycloaddition, followed by nitromethane (B149229) and acetonitrile, while chlorobenzene (B131634) was the least efficient. growingscience.com

Entropy: The entropy term (TΔS) was found to be detrimental to the bimolecular process, causing a significant increase in the Gibbs free energies compared to the relative enthalpies. growingscience.com

| Reaction System | Control Type | Outcome | Energetic Considerations | Ref. |

| Heteropropargyl Precursor + Hydrazine | Kinetic Control | 3,5-Disubstituted Pyrazole | Tandem Michael addition/cyclocondensation is favored kinetically. | nih.gov |

| Heteropropargyl Precursor (Ketoacetylene intermediate) | Thermodynamic Control | 2,5-Disubstituted Furan | Cycloisomerization is thermodynamically favored. | nih.gov |

| Difluoromethyldiazomethane + Methyl Propynoate | Kinetic Control | Specific pyrazole regioisomer | The observed product is formed via the kinetically favored pathway. Activation energies and solvent effects have been computationally modeled. | growingscience.comresearchgate.net |

Computational and Theoretical Investigations of 1 Difluoromethyl 1h Pyrazole

Molecular Docking Simulations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding intermolecular interactions.

Elucidation of Binding Interactions and Affinities

Molecular docking studies on derivatives of 1-(difluoromethyl)-1H-pyrazole have been pivotal in elucidating their binding mechanisms with target proteins. For instance, in the context of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the difluoromethylpyrazole group has been identified as a key active moiety. nih.govdntb.gov.ua Research has shown that this group plays a significant role in the binding mode of these compounds. acs.org

In a study of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, molecular docking revealed that the carbonyl oxygen atom of one highly active derivative could form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the succinate dehydrogenase (SDH) enzyme. nih.govnih.gov This interaction is crucial for the inhibitory action of the compound. Further studies have indicated that the pyrazole (B372694) ring itself can engage in π–π stacking interactions with aromatic residues like histidine and tryptophan in the target protein's binding site, further stabilizing the complex. acs.org

The binding affinity of these compounds is influenced by the nature and position of various substituents on the pyrazole ring and its derivatives. The difluoromethyl group, in particular, is noted for enhancing binding affinity through its ability to form hydrogen bonds. Computational analyses have been employed to predict the binding affinities of these derivatives, providing a basis for the rational design of more potent inhibitors. smolecule.com

Table 1: Examples of Binding Interactions in this compound Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Succinate Dehydrogenase (SDH) | TYR58, TRP173 | Hydrogen Bonding |

| Difluoromethyl pyrazole derivatives | Not Specified | C-Arg81 | Hydrogen Bonding |

Analysis of Hydrogen Bonding Properties of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional group in many biologically active molecules, and its ability to act as a hydrogen bond donor has been a subject of detailed investigation. rsc.org Unlike the more common trifluoromethyl (CF₃) group, the CF₂H group contains a hydrogen atom that can participate in hydrogen bonding, a property that significantly influences molecular recognition and binding affinity.

Studies have quantified the hydrogen bond donor capacity of the difluoromethyl group. rsc.org This property is often enhanced in molecules where the CF₂H group is attached to an electron-withdrawing system, such as a pyrazole ring. The nitrogen atoms within the pyrazole ring facilitate hydrogen bonding, and the difluoromethyl group can enhance lipophilicity, which improves membrane permeability. vulcanchem.com The ability of the CF₂H group to form hydrogen bonds has been shown to be superior to that of a methyl group. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules containing the this compound scaffold to understand their electronic properties and reactivity. researchgate.netresearchgate.netvulcanchem.com

Electronic Structure and Reactivity Parameters

DFT calculations provide valuable information about the electronic structure and reactivity of molecules. For derivatives of this compound, these studies have been used to determine various reactivity parameters. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. frontiersin.org The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. frontiersin.org

DFT studies on this compound derivatives have been performed to calculate the HOMO and LUMO energies and analyze their distribution. researchgate.netresearchgate.netscilit.comresearchgate.net For instance, in a study of novel 2-(aryl)-5-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles, the HOMO-LUMO energy gap was determined to understand the reactivity of these compounds. researchgate.net A smaller energy gap generally implies higher reactivity. frontiersin.org These analyses help in predicting the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Hypothetical this compound Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are for illustrative purposes and can vary significantly depending on the specific derivative and the computational method used.

Molecular Electrostatic Potential (MEP) maps are useful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For derivatives of this compound, MEP analysis has been used to identify the active sites for intermolecular interactions. researchgate.netresearchgate.net The electronegative fluorine atoms of the difluoromethyl group, along with the nitrogen atoms of the pyrazole ring, typically create regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net Conversely, the hydrogen atom of the difluoromethyl group and the hydrogen atoms on the pyrazole ring often exhibit positive electrostatic potential. This information is valuable for understanding how these molecules interact with their biological targets. rsc.org

Calculations of Chemical Potential, Hardness, and Electrophilicity Index

The reactivity of pyrazole precursors has been investigated using Conceptual Density Functional Theory (CDFT). An analysis of difluoromethyldiazomethane, a key reactant in the synthesis of difluoromethyl-substituted pyrazoles, provides insight into its chemical behavior. growingscience.com Global reactivity indices, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are calculated to understand the compound's reactivity. growingscience.com

For instance, difluoromethyldiazomethane is classified as a strong nucleophile and a moderate electrophile based on its calculated indices. growingscience.com This suggests that in reactions such as [3+2] cycloadditions to form pyrazole rings, it will primarily act as the nucleophile. growingscience.com The reaction between methyl propynoate (B1239298) and difluoromethyldiazomethane is considered a polar process with a Forward Electron Density Flux (FEDF). growingscience.com

Table 1: Calculated Conceptual DFT Reactivity Indices (eV) for Difluoromethyldiazomethane

| Index | Symbol | Value (eV) | Classification |

|---|---|---|---|

| Electronic Chemical Potential | μ | -4.01 | - |

| Chemical Hardness | η | 6.97 | - |

| Global Electrophilicity | ω | 1.85 | Moderate Electrophile |

| Global Nucleophilicity | N | 2.96 | Strong Nucleophile |

Data sourced from a study on the cycloaddition reaction mechanism. growingscience.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques extensively used to study derivatives of this compound, particularly its carboxylic acid amides. nih.govresearchgate.net These studies aim to build three-dimensional models that correlate the molecular structure of these compounds with their biological activities, such as antifungal efficacy. nih.govsemanticscholar.org

In a typical study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are synthesized and tested for their bioactivity. researchgate.net A 3D-QSAR model is then developed using methods like Topomer CoMFA to rationalize the structure-activity relationship. nih.govresearchgate.netresearchgate.net These models generate contour maps for steric and electrostatic fields. researchgate.net For example, CoMFA contour maps can illustrate that bulky substituents in certain positions may decrease activity, while electronegative groups in other areas could enhance it. researchgate.netresearchgate.net The alignment of the three-dimensional structures of the compounds is a critical step, often based on a common scaffold of a highly active template molecule. acs.org The insights gained from these QSAR and CoMFA models are valuable for the rational design and optimization of new, more potent derivatives. researchgate.net

Table 2: Example of a 3D-QSAR/CoMFA Study on Pyrazole Derivatives

| Study Component | Description |

|---|---|

| Compound Series | Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. nih.gov |

| Target Activity | In vitro antifungal activity against various phytopathogenic fungi. nih.gov |

| Methodology | Topomer CoMFA was used to develop the 3D-QSAR model. nih.govsemanticscholar.org |

| Key Findings | The model provided contour maps for steric and electrostatic fields, explaining how different substituent groups on the amide moiety influence antifungal activity. researchgate.net |

| Application | The model helps in understanding the structure-activity relationship and guides the design of new fungicides. researchgate.net |

Conformational Analysis and Energetic Profiles

The conformational properties of molecules containing the difluoromethyl (-CHF2) group attached to a heterocyclic or aromatic ring have been a subject of theoretical investigation. The difluoromethyl group has been shown to act as a hydrogen bond donor, which can influence the conformational preferences of the molecule. rsc.org A computational study on 1-(difluoromethyl)-2-nitrobenzene (B1320369) revealed that the conformer stabilized by an intramolecular hydrogen bond is 4.3 kcal/mol lower in energy than a conformer without this interaction. rsc.org

Structural Elucidation and Advanced Characterization Techniques in Academic Research

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 1-(difluoromethyl)-1H-pyrazole, SCXRD analysis has been instrumental in confirming their molecular structures and understanding intermolecular interactions in the solid state.

In a study on novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives, the structure of 3-(difluoromethyl)-N-(2-((6,7-difluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (6a11) was confirmed by single-crystal X-ray diffraction. nih.gov This analysis provided unequivocal proof of the compound's constitution and stereochemistry. Similarly, the structure of a sulfonate derivative of pyrazole carbamide was confirmed using this technique. frontiersin.org

Furthermore, patents for crystalline forms of 3-(difluoromethyl)-1-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1H-pyrazole-4-carboxamide describe distinct crystal forms (Ra1, Ra2, and Ra3) characterized by their unique X-ray powder diffraction patterns. wipo.int The crystal structure of another derivative, 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, has also been determined, revealing specific spatial arrangements. google.com The elucidation of these crystal structures is crucial for understanding the physical properties and stability of these compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound and its analogues, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals. The proton of the difluoromethyl group (CHF₂) typically appears as a triplet due to coupling with the two fluorine atoms. For instance, in 1-(difluoromethyl)-3-methyl-1H-pyrazole, this triplet is observed at approximately 7.16 ppm with a coupling constant (²JH-F) of around 60.2 Hz. arkat-usa.org The protons on the pyrazole ring and any substituents also show distinct chemical shifts and coupling patterns that aid in structural assignment. arkat-usa.orgresearchgate.netcbijournal.com

¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework. The carbon of the difluoromethyl group (CHF₂) is readily identified by its characteristic triplet signal resulting from one-bond coupling to the two fluorine atoms (¹JC-F). In 1-(difluoromethyl)-3-methyl-1H-pyrazole, this triplet appears at 112.36 ppm with a large coupling constant of approximately 248.4 Hz. arkat-usa.org The chemical shifts of the pyrazole ring carbons are also diagnostic, with the carbon at position 4 (C4) in 4-bromo-1-(difluoromethyl)-1H-pyrazole resonating between δ 95–105 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound derivatives typically shows a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group (²JF-H). For 1-(difluoromethyl)-3-methyl-1H-pyrazole, this doublet is found at approximately -93.04 ppm with a coupling constant that matches the one observed in the ¹H NMR spectrum. arkat-usa.org

Interactive Data Table: NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 1-(difluoromethyl)-3-methyl-1H-pyrazole | CDCl₃ | 7.16 (t, ¹H, ²JH-F = 60.2 Hz, CHF₂), 2.56 (s, 3H, CH₃), 8.41 (s, 1H, H5) | 112.36 (t, ¹JC-F = 248.4 Hz, CHF₂), 140.80 (t, ⁴JC-F = 2.0 Hz, C3), 138.82 (s, C5), 108.54 (s, C4), 9.66 (t, ⁵JC-F = 2.5 Hz, CH₃) | -93.04 (d, ²JF-H = 60.0 Hz, CHF₂) | arkat-usa.org |

| 1-(difluoromethyl)-5-methyl-1H-pyrazole | CDCl₃ | 7.29 (t, ¹H, ²JH-F = 58.0 Hz, CHF₂), 2.81 (s, 3H, CH₃), 7.95 (s, 1H, H3) | 112.54 (t, ¹JC-F = 254.6 Hz, CHF₂), 143.41 (s, C3), 139.64 (s, C5), 127.61 (s, C4), 9.80 (t, ⁴JС-F = 2.5 Hz, CH₃) | -94.16 (d, ²JF-H = 58.0 Hz, CHF₂) | arkat-usa.org |

| 4-Bromo-1-(difluoromethyl)-1H-pyrazole | - | 7.8–8.2 (pyrazole protons) | 110–120 (CF₂ group), 95–105 (C-4) | - | |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.09 (t, J = 59.0 Hz, 1H), 2.44 (s, 3H), 2.23 (s, 3H) | - | -93.12 (d, J = 59.0 Hz, 2F) | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the unambiguous confirmation of molecular formulas.

For derivatives of this compound, HRMS has been widely used to confirm their identity. For example, the [M+H]⁺ ion for 1-(difluoromethyl)-3-methyl-1H-pyrazole was calculated to be m/z 133.0572 and experimentally found to be 133.0568, confirming the formula C₅H₇F₂N₂. arkat-usa.org Similarly, for 4-bromo-1-(difluoromethyl)-1H-pyrazole, the calculated [M+H]⁺ was 196.9520, with an observed value of 196.9526. These precise measurements are essential for verifying the successful synthesis of the target compounds.

Interactive Data Table: HRMS Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 1-(difluoromethyl)-3-methyl-1H-pyrazole | ESI (+) | 133.0572 [M+H]⁺ | 133.0568 | C₅H₇F₂N₂ | arkat-usa.org |

| 1-(difluoromethyl)-5-methyl-1H-pyrazole | ESI (-) | 228.9656 [M-H]⁻ (for a derivative) | 228.9663 | C₅H₄ClF₂N₂O₂S | arkat-usa.org |

| 4-Bromo-1-(difluoromethyl)-1H-pyrazole | ESI (+) | 196.9520 [M+H]⁺ | 196.9526 | C₄H₃BrF₂N₂ | |

| 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | EI | 272.0 [M]⁺ | 272.0 | C₆H₇F₂IN₂ | rsc.org |

| N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | ESI | 500.04631 [M+Na]⁺ | 500.04620 | C₂₁H₁₅Cl₂F₂N₅O₂ | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups.

In the context of this compound derivatives, IR spectroscopy helps to confirm the presence of key structural features. The C-F stretching vibrations of the difluoromethyl group typically appear in the region of 1100–1250 cm⁻¹. For derivatives containing a carbonyl group, such as amides or esters, a characteristic C=O stretching peak is observed around 1639-1700 cm⁻¹. google.com For instance, in ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate, the C=O stretch is seen at ~1700 cm⁻¹ and the C-F stretch at ~1250 cm⁻¹. Similarly, for a nitrated derivative, the asymmetric and symmetric stretches of the nitro group are found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching vibrations of the pyrazole ring are also identifiable, often appearing around 1290 cm⁻¹. researchgate.net

Interactive Data Table: IR Spectroscopy Data for this compound Derivatives

| Compound/Derivative Class | Functional Group | Characteristic Peak (cm⁻¹) | Reference |

| Difluoromethyl-pyrazoles | C-F stretch | 1100–1250 | |

| Pyrazole Carboxamides | C=O stretch | 1615-1639 | google.comcbijournal.com |

| Pyrazole Carboxylates | C=O stretch | ~1700 | |

| Nitro-pyrazole derivatives | NO₂ asymmetric stretch | ~1520 | |

| Nitro-pyrazole derivatives | NO₂ symmetric stretch | ~1350 | |

| Pyrazole ring | C-N stretch | ~1290 | researchgate.net |

Coordination and Organometallic Chemistry of Difluoromethylated Pyrazoles

Application as Ligands for Transition Metal Complexes

The application of pyrazole-based ligands in transition metal chemistry is well-established. The nitrogen atoms of the pyrazole (B372694) ring readily coordinate to metal centers, forming stable complexes. The substituent at the N1 position significantly influences the ligand's electronic and steric properties, thereby affecting the resulting complex's stability, reactivity, and catalytic activity.

In the case of 1-(difluoromethyl)-1H-pyrazole, the electron-withdrawing nature of the difluoromethyl group is expected to modulate the electron density on the pyrazole ring, influencing its coordination properties. While direct studies on the application of this compound as a ligand are limited, research on related structures provides valuable insights. For instance, derivatives such as 5,5'-sulfonylbis[4-(difluoromethyl)-1-methyl-1H-pyrazole] have been shown to act as effective ligands, forming polymeric complexes with silver(I) ions. biosynth.comgoogleapis.com In these complexes, the pyrazole nitrogen atoms are the primary coordination sites.

Furthermore, the fungicidal activity of some pyrazole derivatives is attributed to their interaction with metal ions within biological systems. It has been suggested that this compound may inhibit fungal growth by reacting with metal ions in the cell membrane, leading to the formation of N-oxides that disrupt cellular functions. This proposed mechanism underscores the inherent capacity of this molecule to coordinate with metal ions, a fundamental aspect of its potential application as a ligand in synthetic transition metal complexes.

The broader utility of difluoromethylated pyrazoles as building blocks in the synthesis of agrochemicals, often through transition metal-catalyzed cross-coupling reactions, further implies their compatibility and interaction with transition metal centers under catalytic conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes with pyrazole-based ligands typically involves the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Although specific reports on the synthesis and detailed structural characterization of transition metal complexes with this compound as the sole ligand are not extensively documented in the reviewed literature, the characterization of complexes with related ligands provides a framework for what can be expected.

For example, the synthesis and structural analysis of lanthanide complexes with a diketone ligand bearing a pyrazole moiety and a difluoromethyl group have been reported. These studies employed single-crystal X-ray diffraction to determine the precise coordination environment of the metal ion, revealing the coordination of the pyrazole nitrogen to the lanthanide center. Spectroscopic methods such as NMR are also crucial for characterizing the ligand environment in solution. For difluoromethylated compounds, 19F NMR is a particularly powerful tool for probing the electronic environment of the -CHF2 group upon coordination to a metal.

In a documented example of a related difluoromethylated pyrazole complex, the structure of a polymeric silver(I) nitrate (B79036) complex with 5,5'-sulfonylbis[4-(difluoromethyl)-1-methyl-1H-pyrazole] was determined by X-ray crystallography. biosynth.com This analysis revealed that the silver atoms are coordinated by two nitrogen atoms from the pyrazole rings of different ligand molecules, resulting in a supramolecular structure. biosynth.com

Below is a hypothetical data table illustrating the kind of structural information that would be obtained from a single-crystal X-ray diffraction study of a transition metal complex of this compound, based on data from related pyrazole complexes.

| Parameter | Hypothetical Value |

| Metal-N Bond Length (Å) | 2.1 - 2.3 |

| N-N Bond Length (Å) | ~1.35 |

| C-F Bond Length (Å) | ~1.36 |

| N-M-N Bond Angle (°) | 85 - 95 (for a chelating mode if applicable) |

| Coordination Geometry | e.g., Octahedral, Square Planar, Tetrahedral |

Advanced Topics and Future Research Perspectives in 1 Difluoromethyl 1h Pyrazole Chemistry

Emerging Synthetic Methodologies and Their Scalability

The development of efficient, scalable, and cost-effective methods for synthesizing 1-(difluoromethyl)-1H-pyrazole and its key derivatives is a primary focus of process chemistry research. Innovations in this area are critical for meeting the industrial demand for agrochemicals and pharmaceuticals derived from this scaffold.

Recent advancements have moved beyond traditional laboratory-scale preparations to more robust industrial processes. A notable development is a novel process for producing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which are crucial precursors for a new generation of fungicides. google.com This method emphasizes economic and environmental benefits by, for instance, using carbonic acid generated in-situ for acidification and employing a two-phase system with a weak base to promote the final ring-closure reaction. google.com Such processes can achieve high yields (over 80%) and high purity (over 98%), making them suitable for large-scale industrial production. wipo.int

Another significant strategy involves the heterocyclization of fluorinated β-alkoxyenones. researchgate.net This approach builds the pyridyl or pyrazole (B372694) subunit around the difluoromethyl group from the outset, rather than introducing the -CF₂H moiety in a later stage. researchgate.netrsc.org This "de novo" synthesis from inexpensive commodity chemicals allows for diverse substitution patterns and is performable on a large scale without compromising yield or purity. researchgate.net For example, a new route to ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) has been developed that is not only cost-competitive but also has a significantly smaller environmental footprint compared to existing industrial methods. acs.org

Key features of these emerging methodologies are summarized in the table below.

| Methodology | Key Reagents/Conditions | Key Features | Scalability/Yield | Reference |

| In-situ Acidification and Two-Phase Cyclization | Carbon dioxide, water, weak base (e.g., Na₂CO₃, K₂CO₃), methylhydrazine | Economically advantageous, reduced waste, regioselective synthesis. | High yield (>80%) and purity (>98%), suitable for industrial production. | google.comwipo.int |

| De Novo Synthesis from β-Alkoxyenones | (Het)aryl difluoroacetyl chlorides, vinyl ethers | Builds the heterocyclic core around the CF₂H group, user-friendly, allows diverse substitutions. | Scalable to kilogram scale with consistent yield and purity. | researchgate.net |

| Improved DFMMP Synthesis | Ethyl-2,2-difluoroacetate (EDFA) derivatives, methyl hydrazine (B178648) | Cost-competitive, smaller environmental footprint (kg waste/kg product). | Developed and scaled-up for industrial application. | acs.org |

| Radical Fluorination | XeF₂/BF₃·Et₂O system | Direct difluoromethylation, preserves other functional groups. | High yield (~87%) in laboratory settings. |

Integration of Advanced Computational Methods in Design and Discovery

Computational chemistry has become an indispensable tool in the development of novel this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are routinely used to predict biological activity, understand binding mechanisms, and guide the design of more potent and selective molecules.

Molecular Docking and Dynamics: Molecular docking studies are frequently employed to investigate the interactions between pyrazole derivatives and their biological targets. For instance, in the development of new succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, docking simulations have been used to predict how compounds bind to the active site of the SDH enzyme. acs.org These studies can reveal crucial interactions, such as hydrogen bonds and cation-π interactions, that are vital for inhibitory activity. acs.orgnih.gov Molecular dynamics simulations further elucidate the stability of these interactions over time. nih.gov

QSAR Models: Three-dimensional QSAR (3D-QSAR) methods like Topomer Comparative Molecular Field Analysis (Topomer CoMFA) are used to build models that correlate the structural features of a series of compounds with their biological activity. mdpi.com Such models help identify which parts of the molecule are most important for activity and can be modified to enhance potency. mdpi.com

DFT Studies: DFT calculations are used to establish the molecular crystal structure and to study the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of newly synthesized compounds. researchgate.netscilit.com This information helps in understanding the molecule's reactivity and stability.

| Computational Method | Application in this compound Research | Key Insights Gained | Reference |

| Molecular Docking | Predicting binding modes of pyrazole-carboxamides with target enzymes (e.g., SDH, CviR protein). | Identification of key amino acid residues and interaction types (H-bonds, hydrophobic interactions) responsible for binding and activity. | acs.orgnih.govresearchgate.netscilit.com |

| 3D-QSAR (e.g., Topomer CoMFA) | Developing structure-activity relationship models for series of antifungal pyrazole-carboxamides. | Guiding the rational design of new derivatives by highlighting regions where steric or electronic modifications would be beneficial. | mdpi.com |

| Density Functional Theory (DFT) | Determining optimized molecular geometry, electronic properties (HOMO-LUMO), and intermolecular interactions. | Establishing molecular crystal structure, understanding electronic behavior, and quantifying intermolecular forces. | researchgate.netscilit.com |

| Pesticide-Likeness Calculation | Calculating molecular descriptors (MW, MLOGP, H-bond donors/acceptors) for new pyrazole derivatives. | Assessing the potential of new compounds as pesticides based on physicochemical properties. | nih.gov |

Development of Novel Scaffolds and Chemical Modifications

A major thrust in the chemistry of this compound involves its use as a foundational scaffold for creating novel molecules with enhanced or entirely new biological activities. Researchers are actively exploring various chemical modifications to the core pyrazole ring and its substituents.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is a particularly successful and widely used "active acyl group". mdpi.com A common strategy involves modifying the amine portion of the amide. For example, a series of novel amides were synthesized by reacting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with various aniline (B41778) derivatives, leading to compounds with potent antifungal activity. researchgate.netnih.gov

Another innovative approach is the incorporation of entirely different heterocyclic systems. Recently, novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety were designed and synthesized as potential SDH inhibitors. nih.gov This combination of two different bioactive heterocycles led to compounds with excellent antifungal activity against pathogens like Botrytis cinerea. nih.gov Similarly, flupyrimin (B3323723) analogs have been developed by incorporating an arylpyrazole subunit, resulting in compounds with significant insecticidal activity. frontiersin.org

The modification of other positions on the pyrazole ring is also being explored. For instance, introducing a flexible methylene (B1212753) motif into pyrazole β-ketonitrile derivatives has led to the discovery of potent, broad-spectrum SDHI fungicides. acs.org These modifications aim to optimize the molecule's flexibility and fit within the target enzyme's active site. acs.org

| Scaffold/Modification Type | Example Compound/Series | Targeted Activity | Key Finding | Reference |

| Amide Modification (Aniline Moiety) | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. | mdpi.comresearchgate.netnih.gov |

| Heterocycle Combination (Benzimidazole) | N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal (SDHI) | Showed potent activity against B. cinerea, comparable to boscalid, and altered fungal mycelium morphology. | nih.gov |

| Flexible Motif Introduction (β-Ketonitrile) | 2-benzyl-3-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile derivatives | Antifungal (SDHI) | Improving molecular flexibility led to broad-spectrum antifungal activity against several major pathogens. | acs.org |

| Arylpyrazole Integration | (E)-N-(1-((1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)pyridin-2(1H)-ylidene)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Insecticidal | A series of flupyrimin analogs showed excellent insecticidal activity against Plutella xylostella. | frontiersin.org |

| Strobilurin Analogs | Novel strobilurin derivatives containing a difluoromethyl pyrazole group | Antifungal | Displayed potent, broad-spectrum in vitro fungicidal activity, in some cases superior to azoxystrobin. | acs.org |

Q & A

Q. How do solvent effects impact the tautomeric equilibrium of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.